molecular formula C20H15FO3 B14920738 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester

2-Fluorobenzoic acid, 4-benzyloxyphenyl ester

Cat. No.: B14920738
M. Wt: 322.3 g/mol
InChI Key: BYPPBIYMXSDIDC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 2-fluorobenzoate is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a 2-fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)phenyl 2-fluorobenzoate typically involves the esterification of 4-(benzyloxy)phenol with 2-fluorobenzoic acid. This reaction can be catalyzed by various agents such as sulfuric acid or other strong acids, and it often requires refluxing in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods

While specific industrial production methods for 4-(benzyloxy)phenyl 2-fluorobenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products Formed

Scientific Research Applications

4-(Benzyloxy)phenyl 2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzyloxy)phenyl 2-fluorobenzoate largely depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)phenyl 2-fluorobenzoate is unique due to the combination of the benzyloxy group and the 2-fluorobenzoate moiety, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C20H15FO3

Molecular Weight

322.3 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 2-fluorobenzoate

InChI

InChI=1S/C20H15FO3/c21-19-9-5-4-8-18(19)20(22)24-17-12-10-16(11-13-17)23-14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

BYPPBIYMXSDIDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F

Origin of Product

United States

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